molecular formula C20H25NO6 B12185603 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12185603
M. Wt: 375.4 g/mol
InChI Key: JJJYXWNECIYJTQ-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C20H25NO6/c1-12-9-14(18-13(2)11-17(23)26-15(18)10-12)25-16(22)7-6-8-21-19(24)27-20(3,4)5/h9-11H,6-8H2,1-5H3,(H,21,24)

InChI Key

JJJYXWNECIYJTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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